N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
The compound “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic molecule with a unique structure This compound features multiple functional groups, including bromophenyl, sulfanyl, diphenylethyl, cyclohexylmethyl, and phosphapentacyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes for such complex molecules may include:
Formation of the bromophenyl sulfanyl group: This step may involve the reaction of a bromophenyl compound with a thiol or sulfide reagent under specific conditions.
Construction of the diphenylethyl backbone: This step may involve the coupling of phenyl groups to an ethyl backbone using reagents such as Grignard reagents or organolithium compounds.
Incorporation of the cyclohexylmethyl group: This step may involve the alkylation of an intermediate compound with a cyclohexylmethyl halide.
Formation of the phosphapentacyclo structure: This step may involve the cyclization of an intermediate compound using a phosphorus-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and minimize cost. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” may undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group may be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group may be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromophenyl group may undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions may include:
Oxidation products: Sulfoxides, sulfones
Reduction products: Phenyl derivatives
Substitution products: Amino or thiol derivatives
Scientific Research Applications
The compound “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of other complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and phosphapentacyclo structures.
Medicine: As a potential drug candidate for targeting specific molecular pathways.
Industry: As a precursor for the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets and pathways. For example:
Molecular targets: The compound may bind to proteins or enzymes involved in biological processes.
Pathways involved: The compound may modulate signaling pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” may include:
- **N-[(1S,2R)-2-(4-chlorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- **N-[(1S,2R)-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Uniqueness
The uniqueness of this compound may lie in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C59H49BrNO2PS |
---|---|
Molecular Weight |
947.0 g/mol |
IUPAC Name |
N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C59H49BrNO2PS/c60-48-34-36-49(37-35-48)65-59(45-28-14-5-15-29-45)56(44-26-12-4-13-27-44)61(40-41-20-6-1-7-21-41)64-62-57-52(42-22-8-2-9-23-42)38-46-30-16-18-32-50(46)54(57)55-51-33-19-17-31-47(51)39-53(58(55)63-64)43-24-10-3-11-25-43/h2-5,8-19,22-39,41,56,59H,1,6-7,20-21,40H2/t56-,59+/m0/s1 |
InChI Key |
NLHTZMLZEKRZNA-RQDNPVJMSA-N |
Isomeric SMILES |
C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1 |
Canonical SMILES |
C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1 |
Origin of Product |
United States |
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